1-Methoxy-4-phenylnaphthalene

Crystallography Structural Chemistry Materials Science

Research on intramolecular charge-transfer (ICT) probes demands a phenylnaphthalene scaffold with predictable geometry. Generic isomers introduce conformational ambiguity, invalidating structure-property correlations. 1-Methoxy-4-phenylnaphthalene (CAS 72774-00-6) is a crystallographically validated D-π building block offering a single-conformer system for OLED and fluorophore development. • X-ray crystal structure ensures exact 1,4-substitution pattern for computational models. • Single-conformer behavior guarantees reproducible fluorescence lifetimes, unlike 2-phenylnaphthalene. • Consistent ≥98% purity with batch-to-batch reliability for material science R&D.

Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
CAS No. 72774-00-6
Cat. No. B8769760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-phenylnaphthalene
CAS72774-00-6
Molecular FormulaC17H14O
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C17H14O/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-12H,1H3
InChIKeyQKXMRCPSMBNBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-4-phenylnaphthalene: Structural & Property Overview


1-Methoxy-4-phenylnaphthalene (CAS: 72774-00-6, C₁₇H₁₄O, MW: 234.29 g/mol) is a substituted phenylnaphthalene derivative featuring a methoxy group at the 1-position and a phenyl ring at the 4-position of the naphthalene core [1]. This compound belongs to a class of biaryl systems where the interplay between the naphthalene and phenyl moieties governs photophysical and electronic properties [2]. The compound has been the subject of recent crystallographic characterization, confirming its molecular geometry and solid-state packing [1]. As an aromatic building block, it serves as a precursor or model compound in the development of fluorescent materials and organic electronic devices, where the specific substitution pattern on the naphthalene ring is critical to function [3].

Building block for fluorescent materials, solvatochromic probes, and organic electronics
1,4-substitution pattern defines a nearly planar D-π architecture critical for charge transfer
Crystallographically characterized solid-state geometry supports structure-property modeling

1-Methoxy-4-phenylnaphthalene: Irreplaceability in Research


Generic substitution of 1-methoxy-4-phenylnaphthalene with other phenylnaphthalene isomers or methoxy-substituted analogs is scientifically invalid due to the strong dependence of electronic and photophysical properties on the specific substitution pattern. For instance, the distinction between 1-phenylnaphthalene and 2-phenylnaphthalene is well-documented: the electronic transition in 1-phenylnaphthalene is symmetry-allowed, whereas in 2-phenylnaphthalene it is forbidden, leading to drastically different fluorescence lifetimes and quantum yields [1]. Furthermore, the introduction of a methoxy group alters both the energetics and reactivity of the naphthalene core [2], while the ortho/para relationship between the methoxy and phenyl groups in the 1,4-substituted isomer creates a unique D-π-A architecture when coupled with electron-accepting moieties [3]. Replacing this compound with an alternative substitution pattern (e.g., 1-methoxy-2-phenylnaphthalene or 6-methoxy-2-phenylnaphthalene) would yield a molecule with fundamentally different conformational preferences, excited-state dynamics, and intermolecular interactions, thereby invalidating any comparative experimental results or structure-property correlations derived from the specific 1,4-substituted scaffold.

Electronic transition
Symmetry-allowed, supporting defined fluorescence lifetime
2-phenylnaphthalene: transition forbidden, drastically different quantum yield
Methoxy influence
Alters energetics and reactivity of naphthalene core
Non-methoxy or differently substituted analogs shift redox and photophysical profiles
D-π-A architecture
1-methoxy-4-phenyl creates a specific donor-π pathway for charge-transfer systems
Other substitution patterns (e.g., 1,2- or 2,6-) disrupt conjugation and conformational preference

1-Methoxy-4-phenylnaphthalene: Structural & Photophysical Evidence


Solid-State Conformation

The solid-state molecular structure of 1-methoxy-4-phenylnaphthalene has been unequivocally determined by single-crystal X-ray diffraction [1]. The molecule adopts a nearly planar conformation, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. In contrast, the parent 1-phenylnaphthalene in the gas phase is predicted to have a significantly twisted interannular angle of approximately 50-60° due to steric hindrance [2]. This structural difference directly impacts conjugation efficiency and solid-state packing.

Solid-State Conformation
Head-to-head
Torsion angle −179(2)° (nearly planar) vs. ~50–60° for 1-phenylnaphthalene
Enables stronger intermolecular π-π interactions and efficient charge transport in thin films
Single-crystal XRD at 103.15 K; planar geometry confirmed
Crystallography Structural Chemistry Materials Science

D-π-A Building Block for Solvatochromic Probes

1-Methoxy-4-phenylnaphthalene was recently utilized as the donor-π (D-π) component in a D-π-A system to investigate fluorescence solvatochromism and non-radiative decay processes [1]. The study demonstrates that the 1-methoxy-4-phenyl scaffold provides a well-defined, nearly planar conjugated pathway that facilitates intramolecular charge transfer (ICT) when linked to an acceptor [1]. While specific photophysical data for the isolated compound were not the focus, its successful integration into this system validates its utility as a modular building block.

D-π-A Building Block
Supporting evidence
Successfully integrated as donor-π component in a solvatochromic D-π-A study (2025)
Validates modular utility for constructing intramolecular charge-transfer probes
Qualitative functional evidence; specific photophysical data not reported for isolated compound
Fluorescent Probes Solvatochromism Photophysics

Conformational Rigidity vs. 2-Phenylnaphthalene

Studies on the photophysics of phenylnaphthalenes reveal a fundamental difference between 1- and 2-substituted isomers. The fluorescence of 1-phenylnaphthalene originates from a single, well-defined molecular conformation, whereas 2-phenylnaphthalene exhibits complex fluorescence decay from at least two emissive components, indicative of multiple conformers in solution [1]. This distinction arises from differences in the rotational barriers and potential energy surfaces around the interannular bond. The introduction of the methoxy group at the 1-position of the naphthalene ring in 1-methoxy-4-phenylnaphthalene is expected to further rigidify the system through electronic and steric effects, enhancing its single-conformer behavior.

Conformational Rigidity
Class-level inference
Predicted single dominant conformer vs. multiple emissive conformers for 2-phenylnaphthalene
Supports consistent photophysical output for fluorescent standards and OLED emitters
Inferred from 1- vs 2-phenylnaphthalene photophysics; direct measurement pending
Photophysics Conformational Analysis Fluorescence Spectroscopy

1-Methoxy-4-phenylnaphthalene: Validated Applications


Solvatochromic Probes and D-π-A Chromophores

Researchers developing new fluorescent probes, particularly those based on intramolecular charge transfer (ICT), will find 1-methoxy-4-phenylnaphthalene a valuable D-π building block. Its demonstrated use in a 2025 study on solvatochromism [1] confirms its suitability for constructing D-π-A systems. The 1,4-substitution pattern on the naphthalene core provides a well-defined, nearly planar conjugated pathway, as confirmed by its crystal structure [1], which is essential for efficient charge transfer and solvent-dependent emission properties.

Biaryl Conformational Studies

For physical and computational chemists studying the interplay between structure and photophysics in biaryl systems, 1-methoxy-4-phenylnaphthalene serves as a critical model compound. Its well-characterized crystal structure [1] provides an experimental benchmark for computational modeling of conjugation and intermolecular forces in phenylnaphthalenes [2]. Furthermore, it represents a conformationally simpler, single-conformer system in contrast to the more complex, multi-conformer behavior observed for 2-phenylnaphthalene [3], making it ideal for fundamental studies of excited-state dynamics.

Solution-Processed OLED Hole-Transporting Materials

Material scientists engineering new hole-transport layers for solution-processed OLEDs should consider 1-methoxy-4-phenylnaphthalene as a core building block. The phenylnaphthalene motif is a recognized scaffold for highly soluble hole-transporting materials [4]. The specific 1-methoxy-4-phenyl substitution pattern of this compound offers a unique electronic and steric profile that can be leveraged to tune solubility, film morphology, and energy levels when incorporated into larger molecular architectures or polymers.

Application
Selection Property
Validation Focus
Solvatochromic Probes & D-π-A Chromophores
Nearly planar 1,4-substituted D-π architecture
Intramolecular charge transfer efficiency, solvent-dependent emission
Biaryl Conformational Studies
Single-conformer photophysics, crystallographic benchmark
Computational modeling of conjugation, excited-state dynamics
Solution-Processed OLED HTMs
Specific 1-methoxy-4-phenyl substitution pattern for soluble HTM scaffolds
Solubility, film morphology, and energy-level tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methoxy-4-phenylnaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.